molecular formula C16H10BrN7O B255942 N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide

N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide

Katalognummer B255942
Molekulargewicht: 396.2 g/mol
InChI-Schlüssel: ZPFDOOPUACXARN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide, commonly known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BAY 41-2272 is a soluble guanylate cyclase (sGC) activator, which means it enhances the production of cyclic guanosine monophosphate (cGMP) in cells.

Wirkmechanismus

BAY 41-2272 activates N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP is a second messenger that regulates various cellular functions, including smooth muscle relaxation, platelet aggregation, and neurotransmission. BAY 41-2272 enhances the production of cGMP in cells, leading to vasodilation, reduced platelet aggregation, and improved neurotransmission.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, reduced platelet aggregation, and improved neurotransmission. BAY 41-2272 has also been shown to improve cardiac output and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. In addition, BAY 41-2272 has been shown to improve erectile function in animal models of erectile dysfunction.

Vorteile Und Einschränkungen Für Laborexperimente

BAY 41-2272 has several advantages for lab experiments, including its high solubility and stability in aqueous solutions. BAY 41-2272 is also readily available from commercial sources, making it easy to obtain for research purposes. However, BAY 41-2272 has some limitations for lab experiments, including its relatively high cost and limited availability of some derivatives.

Zukünftige Richtungen

There are several future directions for the research on BAY 41-2272. One potential area of research is the development of new derivatives of BAY 41-2272 with improved pharmacological properties. Another area of research is the evaluation of BAY 41-2272 in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of BAY 41-2272 and its potential therapeutic applications in other diseases.

Synthesemethoden

The synthesis of BAY 41-2272 involves the reaction of 4-bromo-N-(2-cyanomethyl)-3-oxo-3,4-dihydropyridine-6-carboxamide with hydrazine hydrate and sodium cyanide in the presence of acetic acid. The product is then reacted with 4-bromo-2-fluorobenzoyl chloride in the presence of triethylamine to obtain the final product. The synthesis of BAY 41-2272 is a multistep process that requires careful handling of reagents and reaction conditions to obtain a high yield of the product.

Wissenschaftliche Forschungsanwendungen

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In preclinical studies, BAY 41-2272 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase cardiac output. BAY 41-2272 has also been shown to improve erectile function in animal models of erectile dysfunction. Clinical trials have been conducted to evaluate the safety and efficacy of BAY 41-2272 in humans, and the results have been promising.

Eigenschaften

Produktname

N'-(6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl)-4-bromobenzohydrazide

Molekularformel

C16H10BrN7O

Molekulargewicht

396.2 g/mol

IUPAC-Name

N//'-[6-amino-3,5-dicyano-4-(cyanomethyl)pyridin-2-yl]-4-bromobenzohydrazide

InChI

InChI=1S/C16H10BrN7O/c17-10-3-1-9(2-4-10)16(25)24-23-15-13(8-20)11(5-6-18)12(7-19)14(21)22-15/h1-4H,5H2,(H,24,25)(H3,21,22,23)

InChI-Schlüssel

ZPFDOOPUACXARN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N)Br

Kanonische SMILES

C1=CC(=CC=C1C(=O)NNC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.